molecular formula C13H15N3 B1342153 2-N-benzyl-2-N-methylpyridine-2,3-diamine CAS No. 1016503-77-7

2-N-benzyl-2-N-methylpyridine-2,3-diamine

Cat. No. B1342153
M. Wt: 213.28 g/mol
InChI Key: JUPIBUVTFBCMRW-UHFFFAOYSA-N
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Description

The compound 2-N-benzyl-2-N-methylpyridine-2,3-diamine is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound suggests that it is a diamine, meaning it contains two amine groups, and it is substituted with both a benzyl and a methyl group on the nitrogen atoms. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyridine derivatives and their synthesis, which can provide insights into the possible characteristics and synthesis of 2-N-benzyl-2-N-methylpyridine-2,3-diamine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves nucleophilic aromatic substitution reactions or condensation reactions with various starting materials. For example, the synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine was achieved by reacting 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine . Similarly, the synthesis of N(2-amino phenyl)-N-((pyridine-2-yl)methyl) benzene-2,2-diamine involved the reaction of ortho amino phenylthiol with N(2-amino methyl pyridyl) phenyl diamine . These methods could potentially be adapted for the synthesis of 2-N-benzyl-2-N-methylpyridine-2,3-diamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and crystallography. For instance, the crystal structure of an anyle-pyridine derivative was determined using solid-state IR-spectroscopy and other techniques, revealing a triclinic P-1 space group and specific intermolecular contacts . These techniques could be employed to analyze the molecular structure of 2-N-benzyl-2-N-methylpyridine-2,3-diamine, providing information on its conformation and electronic properties.

Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including alkylation, nucleophilic aromatic substitution, and complexation with metals. The synthesis of N-monosubstituted bipyridinediamines, for example, involves alkylation with alkyl halides followed by hydrolysis . Additionally, pyridine derivatives can form complexes with various metal ions, as demonstrated by the preparation and characterization of metal complexes with a pyridine-containing ligand . These reactions could be relevant to the chemical behavior of 2-N-benzyl-2-N-methylpyridine-2,3-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their substituents. Spectroscopic properties such as UV-Vis absorption and solvatochromic shifts can be affected by the nature of the substituents, as seen in the bathochromic and solvatochromic shifts observed for certain anyle-pyridine derivatives . The solubility, melting point, and stability of 2-N-benzyl-2-N-methylpyridine-2,3-diamine would likely be determined by its molecular structure and the presence of the benzyl and methyl groups.

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Grivsky et al. (1980) describes the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with significant antitumor activity against the Walker 256 carcinosarcoma in rats. This synthesis route is applicable to the preparation of many substituted benzylpyrido[2,3-d]pyrimidines, demonstrating the potential of related compounds in cancer research (Grivsky et al., 1980).

Antibacterial Agents

Rauckman and Roth (1980) explored the synthesis of 2,4-diamino-5-benzylpyrimidines and their analogues, including the process of C-benzylation of aminopyridines. While specific derivatives were less active as inhibitors of bacterial dihydrofolate reductase compared to trimethoprim, the study underscores the structural versatility and potential of aminopyridines in developing antibacterial agents (Rauckman & Roth, 1980).

Fluorescent Receptors for Metal Ion Detection

Pawar et al. (2015) designed a chemosensor molecule based on the benzene-1,2-diamine structure, demonstrating selectivity and sensitivity for Ni2+ and Cu2+ ions. This research highlights the application of aminopyridine derivatives in environmental monitoring and the detection of metal ions in solutions, with implications for water quality assessment (Pawar et al., 2015).

Novel Polyimides and Materials Science

Zhang et al. (2005) synthesized a new aromatic diamine monomer containing a pyridine unit, demonstrating its utility in preparing polyimides with potential applications in materials science, particularly in the development of high-performance polymers with specific thermal and mechanical properties (Zhang et al., 2005).

Electrochemical and Photophysical Properties

A study on ruthenium(II) complexes by Gobetto et al. (2006) investigated the electrochemical behavior and photophysical properties of complexes incorporating a pyridine moiety. This research is relevant for the development of luminescent materials and the study of their electrogenerated chemiluminescence, with applications in sensing and electronic devices (Gobetto et al., 2006).

properties

IUPAC Name

2-N-benzyl-2-N-methylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-16(10-11-6-3-2-4-7-11)13-12(14)8-5-9-15-13/h2-9H,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPIBUVTFBCMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Benzyl-N2-methylpyridine-2,3-diamine

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